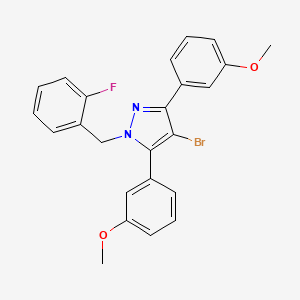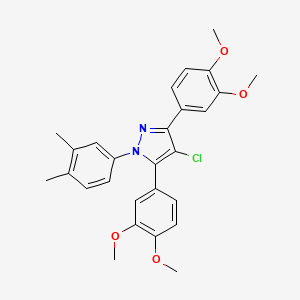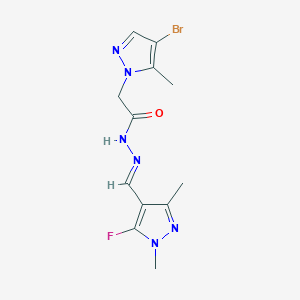![molecular formula C17H18N2O2S B14926062 (4-{[(2-Phenylethyl)carbamothioyl]amino}phenyl)acetic acid](/img/structure/B14926062.png)
(4-{[(2-Phenylethyl)carbamothioyl]amino}phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID is a complex organic compound with a unique structure that includes a phenylacetic acid moiety linked to a phenethylamino group through a carbothioyl linkage. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenethylamine with carbon disulfide to form phenethylthiocarbamide. This intermediate is then reacted with 4-aminophenylacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phenylacetic Acid: A simpler analog with similar structural features but lacking the phenethylamino and carbothioyl groups.
Phenethylamine: Shares the phenethylamino moiety but lacks the phenylacetic acid and carbothioyl components.
Thiosemicarbazide Derivatives: Compounds with similar carbothioyl linkages but different substituents.
Uniqueness
2-(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenethylamino and carbothioyl groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound in scientific research.
特性
分子式 |
C17H18N2O2S |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
2-[4-(2-phenylethylcarbamothioylamino)phenyl]acetic acid |
InChI |
InChI=1S/C17H18N2O2S/c20-16(21)12-14-6-8-15(9-7-14)19-17(22)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,21)(H2,18,19,22) |
InChIキー |
APKSAVAJMZAIKS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B14925989.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925994.png)


![2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14926016.png)
![6-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926022.png)

![1-ethyl-N-(3-fluorophenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926045.png)


![4-[1-(4-chloropyrazol-1-yl)ethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14926057.png)
![1-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methylthiourea](/img/structure/B14926060.png)

![11-(furan-2-yl)-4-(propylamino)-13-(trifluoromethyl)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B14926080.png)
